molecular formula C7H11N3O B13095394 5-methoxy-N,N-dimethylpyrimidin-2-amine

5-methoxy-N,N-dimethylpyrimidin-2-amine

Cat. No.: B13095394
M. Wt: 153.18 g/mol
InChI Key: ARBIJKJIRBFFHO-UHFFFAOYSA-N
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Description

5-Methoxy-N,N-dimethylpyrimidin-2-amine is a heterocyclic aromatic compound belonging to the pyrimidine class. Its structure features a pyrimidine ring with a methoxy (-OCH₃) group at position 5 and a dimethylamino (-N(CH₃)₂) group at position 2 (see Figure 1). Pyrimidines are foundational in medicinal chemistry due to their presence in nucleic acids and their role as scaffolds for bioactive molecules.

Figure 1: Structure of this compound.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-methoxy-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C7H11N3O/c1-10(2)7-8-4-6(11-3)5-9-7/h4-5H,1-3H3

InChI Key

ARBIJKJIRBFFHO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=N1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N,N-dimethylpyrimidin-2-amine typically involves the reaction of 5-methoxypyrimidine with dimethylamine under specific conditions. One common method includes the use of a chlorinated derivative, such as 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine, which reacts with dimethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity. The process would likely include steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The pyrimidine ring can be reduced, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-position if a halogen is present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl or carboxyl derivative, while substitution reactions could introduce various functional groups at the 4-position.

Scientific Research Applications

5-methoxy-N,N-dimethylpyrimidin-2-amine is used in several scientific research fields:

Mechanism of Action

The mechanism of action for 5-methoxy-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the context of its use, but it often involves modulation of biochemical pathways related to pyrimidine metabolism .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -OCH₃ (5), -N(CH₃)₂ (2) C₇H₁₀N₃O 152.18 Electron-rich due to methoxy; moderate polarity
5-Bromo-N,N-dimethylpyrimidin-2-amine -Br (5), -N(CH₃)₂ (2) C₆H₈BrN₃ 202.05 Electron-withdrawing Br; higher reactivity
5-Ethynyl-N,N-dimethylpyrimidin-2-amine -C≡CH (5), -N(CH₃)₂ (2) C₈H₉N₃ 147.18 Linear sp-hybridized group; click chemistry utility
5-Iodo-4-(1-methanesulfonylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine -I (5), -N(CH₃)₂ (2), pyrrolidine-sulfonyl (4) C₁₂H₁₈IN₅O₂S 440.28 Bulky substituent; enhanced steric hindrance
4-((4-Chloronaphthalen-1-yl)oxy)-5-methoxy-N,N-dimethylpyrimidin-2-amine -O-naphthyl (4), -OCH₃ (5), -N(CH₃)₂ (2) C₁₈H₁₇ClN₃O₂ 354.80 Hydrophobic naphthyl group; π-π stacking potential

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